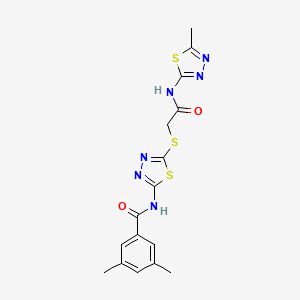![molecular formula C19H21N7O B2460855 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide CAS No. 2320217-05-6](/img/structure/B2460855.png)
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It’s a white solid and its molecular formula is C16H20N8O2S .
Synthesis Analysis
The synthesis of similar compounds involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCn1c(c(c(n1)C)S(=O)(=O)N©C2CN(C2)c3ccc4nnc(n4n3)C5CCC5) .Physical And Chemical Properties Analysis
The compound is a white solid . Its molecular weight is 402.474 Da .Scientific Research Applications
Synthetic Studies and Anti-asthmatic Activities
Research has demonstrated the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides, showing potent activity against bronchoconstriction induced by platelet-activating factor (PAF) in guinea pigs. These compounds, especially those bearing a gem-dialkyl or a cycloalkylidene group, have shown excellent anti-asthmatic activity, suggesting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Structural Analysis and Pharmaceutical Importance
Another study focused on the synthesis, structure analysis, and pharmaceutical significance of heterocyclic compounds, including pyridazine analogs. The research highlights the preparation of a specific compound through a series of reactions, leading to its crystallization in the monoclinic crystal system. The study provides insights into the structural and electronic properties of these compounds, emphasizing their potential in medicinal chemistry (Sallam et al., 2021).
Antitumor and Antimicrobial Activities
Enaminones serving as building blocks for synthesizing substituted pyrazoles with noted antitumor and antimicrobial activities have been reported. This research showcases the versatility of [1,2,4]triazolo and related compounds in creating therapeutically relevant molecules, highlighting their potential in developing new cancer treatments and antimicrobial agents (Riyadh, 2011).
Synthesis of Heterobicyclic Nitrogen Systems as Anticancer Drugs
The synthesis of various heterobicyclic nitrogen systems incorporating the [1,2,4]triazine moiety has been explored for their anticancer properties. These studies not only contribute to the development of new anticancer drugs but also enhance our understanding of the molecular frameworks beneficial against specific cancer types (El-Gendy et al., 2003).
properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24(19(27)14-6-3-9-20-10-14)15-11-25(12-15)17-8-7-16-21-22-18(26(16)23-17)13-4-2-5-13/h3,6-10,13,15H,2,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPNPDLCDCXENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

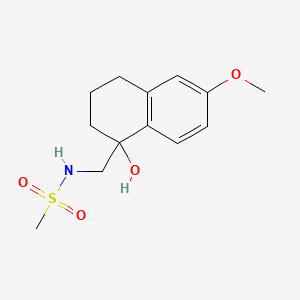
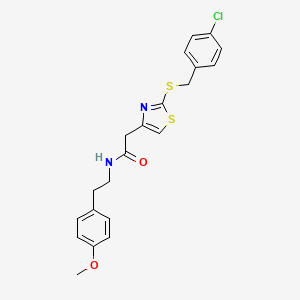
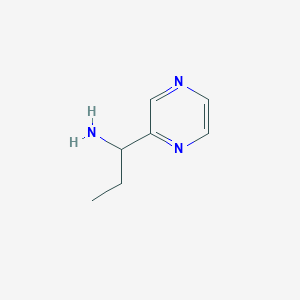
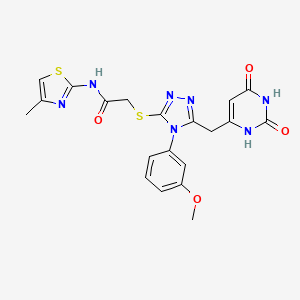
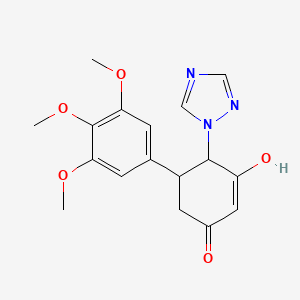
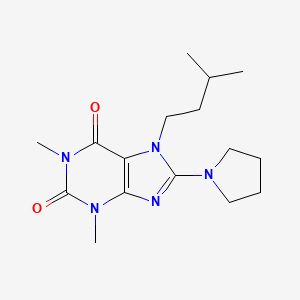
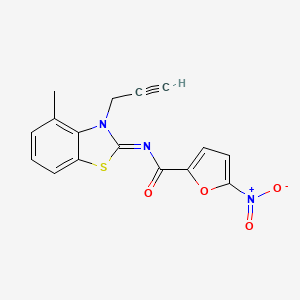
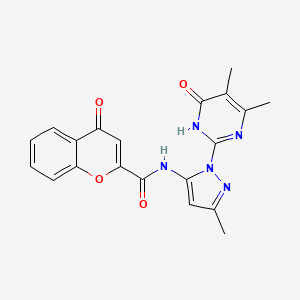
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460788.png)
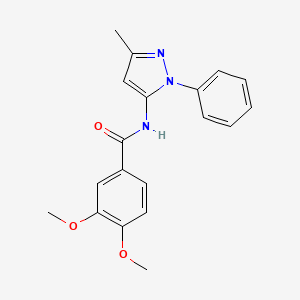
![2-Pyridinylmethyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2460791.png)
![Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B2460792.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-bromobenzamide](/img/structure/B2460794.png)
